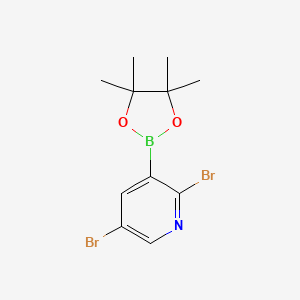

2,5-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

描述

2,5-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C11H14BBr2NO2 and its molecular weight is 362.86 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Compounds with similar structures are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

It’s known that compounds containing a boronic ester group, such as this one, can participate in borylation reactions . In these reactions, the boronic ester group can form bonds with other organic compounds in the presence of a palladium catalyst .

Biochemical Pathways

It’s known that boronic esters are often used in organic synthesis to modify or create new organic compounds .

Result of Action

As a reagent in organic synthesis, its primary effect would be the formation of new organic compounds through chemical reactions .

Action Environment

The action, efficacy, and stability of 2,5-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For instance, its reactivity in chemical reactions can be affected by the presence of a catalyst .

生物活性

2,5-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS Number: 852228-17-2) is a synthetic compound that belongs to the class of heteroarylboronic acid esters. Its unique structure incorporates bromine and boron functionalities, which are significant in various chemical reactions and biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C11H14BBr2NO2

- Molecular Weight : 362.86 g/mol

- Purity : Typically ≥ 95%

The biological activity of this compound is primarily attributed to its ability to participate in Suzuki-Miyaura cross-coupling reactions. This reaction is critical in the formation of carbon-carbon bonds in organic synthesis. The presence of the boronic ester group allows for borylation reactions that can modify or create new organic compounds .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

- Cell Proliferation Inhibition : Studies have shown that structurally related boron-containing compounds can inhibit cell proliferation in various cancer cell lines. The introduction of bromine atoms enhances the cytotoxicity against these cells due to increased reactivity and interaction with biological targets .

Case Studies

- Inhibition of Tubulin Polymerization : A study assessed the effects of related compounds on tubulin polymerization. Results indicated that certain derivatives demonstrated IC50 values significantly lower than standard treatments (e.g., CA-4), suggesting potential as a chemotherapeutic agent .

- Apoptosis Induction : Compounds with similar structures were found to induce apoptosis in cancer cells through caspase activation pathways. For instance, treatments with specific derivatives led to a marked increase in caspase-3 activation compared to controls .

Data Table: Biological Activity Overview

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2,5-dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via halogenation and subsequent boronylation. For example:

- Bromination of pyridine derivatives at specific positions (2,5-dibromo substitution) using bromine or NBS (N-bromosuccinimide) under controlled conditions.

- Introduction of the pinacol boronate group via Miyaura borylation, employing Pd-catalyzed cross-coupling with bis(pinacolato)diboron. Reaction conditions (e.g., Pd(OAc)₂, SPhos ligand, and K₃PO₄ in THF at 80°C) are critical for regioselectivity .

Q. How can the purity and structural integrity of this compound be validated?

- NMR spectroscopy : Analyze H, C, and B NMR to confirm substitution patterns and boron environment.

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).

- X-ray crystallography : For unambiguous structural confirmation, use software like SHELX or OLEX2 for refinement .

Q. What are the common reactivity patterns of the boronate ester group in this compound?

The pinacol boronate group enables Suzuki-Miyaura cross-coupling reactions. Key considerations:

- Catalytic system : Pd(PPh₃)₄ or PdCl₂(dppf) with bases like K₂CO₃ or CsF in THF/H₂O.

- Electrophile compatibility : Aryl/heteroaryl halides (Br, I) or triflates. For example, coupling with aryl iodides yields biaryls .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound be resolved?

- Data collection : Ensure high-resolution (<1.0 Å) datasets to minimize errors in electron density maps.

- Refinement tools : Use SHELXL for small-molecule refinement, incorporating restraints for disordered atoms. Validate with R-factors and residual density analysis .

- Twinned crystals : Apply twin-law corrections in OLEX2 for accurate space group determination .

Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this compound?

- Ligand screening : Test electron-rich ligands (e.g., XPhos, SPhos) to enhance Pd catalyst turnover.

- Solvent effects : Use polar aprotic solvents (e.g., DMF) for improved solubility of aryl halides.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 h conventionally) .

Q. How does steric hindrance from the tetramethyl-dioxaborolane group influence reactivity?

- Orthogonal coupling : The bulky boronate group directs electrophilic substitution to the less hindered C-3 position.

- Steric maps : Calculate using DFT (Density Functional Theory) to predict regioselectivity in multi-step syntheses .

Q. What are the applications of this compound in materials science?

- OLEDs : Acts as a precursor for emissive layer components. For example, coupling with aryl amines generates electron-transport materials .

- Coordination chemistry : Forms ligands for transition-metal complexes (e.g., Fe(II)-terpyridine analogs) .

Q. Methodological Considerations

Q. How to troubleshoot low yields in Suzuki-Miyaura reactions with this boronate?

- Oxygen sensitivity : Degas solvents and use Schlenk-line techniques to prevent Pd(0) oxidation.

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from EtOH/H₂O .

Q. What analytical techniques quantify trace impurities in synthesized batches?

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients.

- Elemental analysis : Verify boron and bromine content via ICP-MS .

Q. How to design experiments for studying hydrolytic stability of the boronate group?

- Kinetic studies : Monitor degradation in buffered solutions (pH 4–10) using B NMR.

- Stabilization : Add pinacol or ethylene glycol to suppress hydrolysis .

属性

IUPAC Name |

2,5-dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BBr2NO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-15-9(8)14/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFUAFHXDIYFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BBr2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694418 | |

| Record name | 2,5-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852228-17-2 | |

| Record name | 2,5-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852228-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。